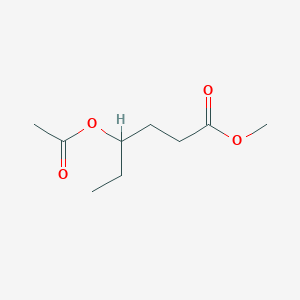
2,2-Dimethoxy-6-methyl-1,3,6,2-dioxazasilocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethoxy-6-methyl-1,3,6,2-dioxazasilocane is a unique organosilicon compound characterized by its distinct structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-6-methyl-1,3,6,2-dioxazasilocane typically involves the reaction of appropriate silicon-containing precursors with methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxy-6-methyl-1,3,6,2-dioxazasilocane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler silicon-containing compounds.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a variety of functionalized silicon compounds.
Scientific Research Applications
2,2-Dimethoxy-6-methyl-1,3,6,2-dioxazasilocane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: Its unique structure makes it a candidate for studying silicon-based biochemistry.
Industry: Used in the production of advanced materials, including silicon-based polymers and coatings.
Mechanism of Action
The mechanism by which 2,2-Dimethoxy-6-methyl-1,3,6,2-dioxazasilocane exerts its effects involves its interaction with various molecular targets. The methoxy groups and silicon atom play crucial roles in its reactivity, allowing it to participate in a variety of chemical reactions. The pathways involved include nucleophilic substitution and coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxy-6-methylbenzonitrile: Similar in structure but contains a nitrile group instead of a silicon atom.
6,7-Dimethoxy-2,2-dimethyl-4-chromanone: Contains a chromanone ring structure with methoxy groups.
Uniqueness
2,2-Dimethoxy-6-methyl-1,3,6,2-dioxazasilocane is unique due to the presence of the silicon atom within its ring structure, which imparts distinct chemical properties compared to other similar organic compounds. This uniqueness makes it valuable for specialized applications in various scientific fields.
Properties
CAS No. |
116538-37-5 |
|---|---|
Molecular Formula |
C7H17NO4Si |
Molecular Weight |
207.30 g/mol |
IUPAC Name |
2,2-dimethoxy-6-methyl-1,3,6,2-dioxazasilocane |
InChI |
InChI=1S/C7H17NO4Si/c1-8-4-6-11-13(9-2,10-3)12-7-5-8/h4-7H2,1-3H3 |
InChI Key |
ZFFZOIKKTRTOLR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCO[Si](OCC1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione](/img/structure/B14302797.png)
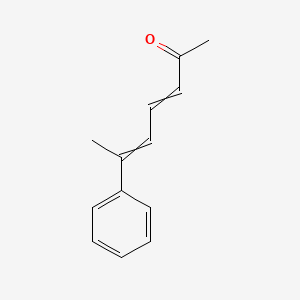
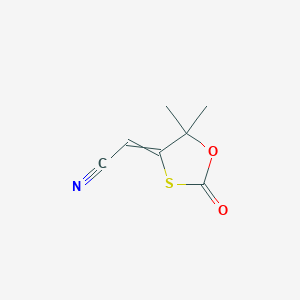
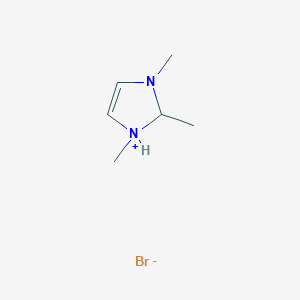
![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)
![5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid](/img/structure/B14302831.png)

![1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro-](/img/structure/B14302840.png)
![5,5-Dibutyl-5H-benzo[b]phosphindol-5-ium iodide](/img/structure/B14302841.png)
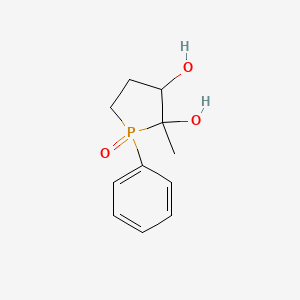
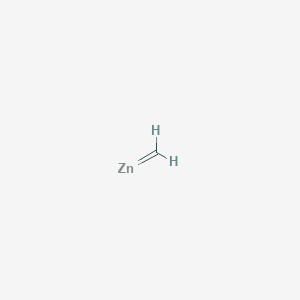
![6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane](/img/structure/B14302864.png)
